molecular formula C17H11Cl2NO3 B5802509 2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate

2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B5802509
M. Wt: 348.2 g/mol
InChI Key: XVBDUNSTJLONGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate is a compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxy-4-quinolinecarboxylic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial and viral infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of toxic intermediates and cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2,4-Dichlorobenzyl Alcohol: Commonly used as an antiseptic.

Uniqueness

2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate is unique due to the combination of the 2,4-dichlorobenzyl and 2-hydroxy-4-quinolinecarboxylate moieties. This combination enhances its biological activity and broadens its range of applications compared to similar compounds.

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3/c18-11-6-5-10(14(19)7-11)9-23-17(22)13-8-16(21)20-15-4-2-1-3-12(13)15/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBDUNSTJLONGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.